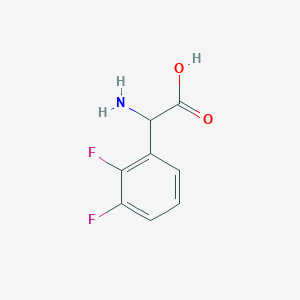

2-amino-2-(2,3-difluorophenyl)acetic Acid

Description

Contextual Significance of Fluorinated Amino Acids in Bioorganic and Medicinal Chemistry Research

Fluorinated amino acids are a class of non-natural amino acids that have garnered substantial interest in bioorganic and medicinal chemistry. The introduction of fluorine, the most electronegative element, into an amino acid structure can induce profound changes in its physicochemical properties. fu-berlin.de These changes include increased metabolic stability, enhanced lipophilicity, and altered conformational preferences. synblock.com Fluorine's small atomic radius allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the electronic environment of a molecule. synblock.comalchempharmtech.com

These unique characteristics are exploited to enhance the therapeutic properties of peptides and small-molecule drugs. By replacing hydrogen with fluorine, researchers can block sites of metabolic degradation, thereby increasing a drug's half-life. alchempharmtech.com Furthermore, the strategic placement of fluorine can influence intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which can lead to improved binding affinity and selectivity for biological targets. The development of robust synthetic methods to access these building blocks is an active area of research, driven by the demand for novel fluorinated compounds in drug discovery and protein engineering. alchempharmtech.com

Importance of Phenylglycine Derivatives as Fundamental Chiral Scaffolds

Phenylglycine and its derivatives are classified as non-proteinogenic alpha-amino acids, meaning they are not among the 20 common amino acids found in proteins. They are recognized as crucial chiral building blocks in asymmetric synthesis. The phenylglycine scaffold provides a rigid and well-defined stereochemical framework that is utilized in the synthesis of a wide range of pharmaceuticals and other complex organic molecules.

Their importance stems from their utility as chiral auxiliaries, where they can direct the stereochemical outcome of a chemical reaction and are subsequently removed. They also serve as foundational components in the synthesis of chiral ligands for asymmetric catalysis and are incorporated into the structure of various drug candidates. The presence of the phenyl ring allows for a variety of substitution patterns, enabling fine-tuning of steric and electronic properties to optimize molecular interactions and biological activity. The combination of the chiral amino acid backbone with an aromatic ring makes phenylglycine derivatives versatile scaffolds for constructing complex, three-dimensional molecules with precise stereochemistry.

Overview of Principal Academic Research Trajectories for 2-amino-2-(2,3-difluorophenyl)acetic Acid

While its 2,4-difluoro isomer has been more extensively studied for applications such as enzyme inhibition, the principal research trajectory for this compound is primarily as a specialized building block in synthetic and medicinal chemistry. Its commercial availability indicates its use as a starting material for the synthesis of more complex molecules where the specific 2,3-difluoro substitution pattern is desired for its unique electronic and steric profile.

The synthesis of its precursor, 2,3-difluorophenylacetic acid, has been explored through methods such as the carbonylation of 2,3-difluoro benzyl (B1604629) halide, which avoids the use of cyanide and its associated safety and pollution concerns. google.com The subsequent introduction of the amino group to form the final α-amino acid can be achieved through established synthetic routes like the Strecker synthesis.

The primary application of this compound is in the creation of novel chemical entities, particularly for pharmaceutical and agrochemical discovery programs. Researchers incorporate this moiety to probe structure-activity relationships, where the specific fluorine substitution can influence molecular conformation and binding to biological targets. Its role is therefore foundational, serving as a component for generating libraries of compounds for screening, rather than as an end-product with direct, widely reported biological applications itself.

Referenced Compounds

| Compound Name | Structure |

| This compound | C₈H₇F₂NO₂ |

| 2-amino-2-(2,4-difluorophenyl)acetic Acid | C₈H₇F₂NO₂ |

| 2-amino-2-(2,6-difluorophenyl)acetic Acid | C₈H₇F₂NO₂ |

| Phenylglycine | C₈H₉NO₂ |

| 2,3-difluorophenylacetic acid | C₈H₆F₂O₂ |

| 2,3-difluoro benzyl halide | C₇H₅F₂X (X=Cl, Br) |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,3-difluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWOZEQWCCXGRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 2 2,3 Difluorophenyl Acetic Acid and Its Derivatives

Enantioselective Synthesis Approaches

The introduction of a chiral center at the α-carbon is a critical step in the synthesis of 2-amino-2-(2,3-difluorophenyl)acetic acid. Enantioselective methods are employed to produce a single enantiomer, which is often crucial for biological activity. These strategies include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

Chiral Auxiliaries in Asymmetric Induction Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is highly reliable for the synthesis of α-amino acids. colab.ws

One of the most effective classes of chiral auxiliaries is the Evans oxazolidinones. colab.wsresearchgate.net In a typical sequence for synthesizing this compound, an Evans auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with a glycine (B1666218) equivalent. The resulting N-glycinyl oxazolidinone can be converted into a chiral glycine enolate equivalent. Diastereoselective alkylation of this enolate with a suitable electrophile, such as 2,3-difluorobenzyl bromide, establishes the desired stereocenter.

The stereochemical outcome is dictated by the steric hindrance of the chiral auxiliary, which directs the incoming electrophile to the opposite face of the enolate. researchgate.net Subsequent cleavage of the auxiliary under acidic or basic conditions yields the desired α-amino acid with a high degree of enantiomeric purity. researchgate.net

Table 1: Hypothetical Diastereoselective Alkylation using an Evans Auxiliary

| Step | Reagents and Conditions | Product | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| 1. Enolate Formation | N-Glycinyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, NaHMDS, THF, -78 °C | Sodium enolate | N/A |

| 2. Alkylation | 2,3-Difluorobenzyl bromide, -78 °C to 0 °C | N-Alkylated oxazolidinone | >95% |

This table presents a representative, scientifically plausible reaction scheme based on established Evans auxiliary chemistry.

Another powerful approach involves the use of chiral glycine equivalents where the nitrogen is part of a rigid chiral structure. rsc.org Alkylation of the enolate derived from such a system with 2,3-difluorobenzyl bromide would proceed with high diastereoselectivity, which upon hydrolysis, would furnish the target amino acid. rsc.org

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it requires only a catalytic amount of a chiral molecule to generate a large quantity of enantiomerically enriched product. frontiersin.org Phase-transfer catalysis is a particularly effective technique for the asymmetric synthesis of α-amino acids. nih.gov

In this method, a chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, is used to ferry an anionic nucleophile from an aqueous or solid phase into an organic phase where the reaction occurs. nih.govaustinpublishinggroup.com For the synthesis of this compound, a glycine Schiff base ester (e.g., benzophenone (B1666685) imine of glycine tert-butyl ester) can be deprotonated to form an enolate. This enolate forms a chiral ion pair with the quaternary ammonium catalyst in the organic phase. nih.gov

The chiral environment created by the catalyst directs the subsequent alkylation with 2,3-difluorobenzyl bromide, leading to the formation of one enantiomer of the product in excess. uni-giessen.de The Schiff base and ester protecting groups are then hydrolyzed to give the final amino acid.

Table 2: Representative Asymmetric Phase-Transfer Catalyzed Alkylation

| Substrate | Electrophile | Catalyst (mol%) | Base | Solvent System | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|

This table is based on typical results for asymmetric alkylation of glycine imines using chiral phase-transfer catalysts. nih.govaustinpublishinggroup.com

Chemoenzymatic and Biocatalytic Resolution Techniques

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for their separation. u-szeged.hu Chemoenzymatic and biocatalytic methods are highly effective for the kinetic resolution of amino acids due to the high stereoselectivity of enzymes. nih.gov

One common approach is the enzymatic hydrolysis of racemic N-acyl-2-amino-2-(2,3-difluorophenyl)acetic acid. An enzyme, such as Acylase I, can selectively hydrolyze the N-acyl group of one enantiomer (typically the L-enantiomer) at a much faster rate than the other. nih.govcapes.gov.br This results in a mixture of the free L-amino acid and the unreacted N-acyl-D-amino acid, which can be separated based on their different chemical properties.

Alternatively, lipases can be used for the kinetic resolution of racemic amino acid esters. nih.govcapes.gov.br In a process known as enantioselective N-acylation, a lipase (B570770) can catalyze the acylation of the amino group of one enantiomer in the presence of an acyl donor, leaving the other enantiomer unreacted. u-szeged.hu Lipases from sources like Candida antarctica or Pseudomonas sp. are often employed for these transformations. nih.gov Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that can theoretically convert 100% of a racemic starting material into a single enantiomer. In DKR, the slow-reacting enantiomer is continuously racemized in situ, providing a constant supply of the fast-reacting enantiomer for the enzymatic resolution. researchgate.net

Table 3: Comparison of Enzymatic Resolution Methods

| Method | Enzyme | Substrate | Outcome | Advantage |

|---|---|---|---|---|

| Hydrolysis | Acylase I | Racemic N-acyl-2-amino-2-(2,3-difluorophenyl)acetic acid | Mixture of L-amino acid and N-acyl-D-amino acid | High enantioselectivity for L-amino acids |

Regioselective Synthesis via Precursor Functionalization

Regioselective synthesis involves the controlled introduction of functional groups at specific positions of a precursor molecule. For this compound, this typically means starting with a molecule that already contains the 2,3-difluorophenyl moiety and then introducing the amino and carboxylic acid groups.

Amination of 2-(2,3-Difluorophenyl)acetic Acid Derivatives

A direct approach to the target molecule is the amination of a precursor that already contains the carboxylic acid group. One common method begins with the α-bromination of 2-(2,3-difluorophenyl)acetic acid. This can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or Br₂ with a catalyst like PBr₃. The resulting 2-bromo-2-(2,3-difluorophenyl)acetic acid can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849), to introduce the amino group.

Reductive amination is another powerful method for amine synthesis. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone with an amine to form an imine, which is then reduced to the corresponding amine. wikipedia.org In this context, the precursor would be 2-keto-2-(2,3-difluorophenyl)acetic acid. Reaction with ammonia would form an intermediate imine, which is then reduced in situ using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to yield the racemic amino acid. harvard.eduorganic-chemistry.org

Table 4: Reductive Amination of a Keto Acid Precursor

| Step | Substrate | Reagents | Intermediate | Product |

|---|---|---|---|---|

| 1 | 2-keto-2-(2,3-difluorophenyl)acetic acid | NH₄OAc, (NH₄)₂CO₃ | Imine | Racemic this compound |

Condensation Reactions Involving 2,3-Difluorobenzaldehyde (B42452)

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. wikipedia.org The reaction involves a one-pot, three-component condensation of an aldehyde, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the starting aldehyde is 2,3-difluorobenzaldehyde.

The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form an α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired α-amino acid. masterorganicchemistry.comkhanacademy.org While the classical Strecker synthesis produces a racemic product, asymmetric variations have been developed. These can involve the use of a chiral amine source (instead of ammonia) which acts as a chiral auxiliary, or the use of a chiral catalyst to control the addition of cyanide to the imine. nih.govrug.nlnih.gov

For example, using a chiral amine like (R)-phenylglycinamide can lead to the diastereoselective formation of the aminonitrile intermediate. nih.govrug.nl In some cases, a crystallization-induced asymmetric transformation can occur, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that isomer and resulting in a high diastereomeric excess. rug.nl

Table 5: The Strecker Synthesis Pathway

| Step | Starting Materials | Intermediate | Final Product |

|---|---|---|---|

| 1. Aminonitrile Formation | 2,3-Difluorobenzaldehyde, NH₄Cl, KCN | 2-amino-2-(2,3-difluorophenyl)acetonitrile | - |

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. For the synthesis of α-amino acids like this compound, the Strecker and Ugi reactions are prominent MCRs.

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. wikipedia.orgmasterorganicchemistry.com The reaction involves the treatment of an aldehyde with ammonia and a cyanide source, typically hydrogen cyanide or an alkali metal cyanide, to form an α-aminonitrile intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. wikipedia.org

For the synthesis of this compound, the Strecker reaction would commence with 2,3-difluorobenzaldehyde. The general reaction pathway is depicted below:

Reaction Scheme: Strecker Synthesis

Step 1: Formation of α-aminonitrile from 2,3-difluorobenzaldehyde, ammonia, and cyanide. Step 2: Hydrolysis of the α-aminonitrile to yield this compound.

The key advantage of the Strecker synthesis is the ready availability of the starting materials. However, the classical conditions often result in a racemic mixture of the amino acid, necessitating a subsequent resolution step if a specific enantiomer is required. wikipedia.org Modern variations of the Strecker reaction employ chiral auxiliaries or catalysts to achieve asymmetric synthesis, directly yielding enantiomerically enriched products.

The Ugi four-component reaction (U-4CR) is another highly efficient MCR for the synthesis of α-amino acid derivatives. nih.govmdpi.com This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. mdpi.comnih.gov

To apply the Ugi reaction for the synthesis of a derivative of this compound, 2,3-difluorobenzaldehyde would again serve as the aldehyde component. The other components could be varied to produce a library of derivatives. A representative Ugi reaction is shown below:

Reaction Scheme: Ugi Four-Component Reaction

A one-pot reaction of 2,3-difluorobenzaldehyde, an amine (R¹-NH₂), a carboxylic acid (R²-COOH), and an isocyanide (R³-NC) to form an α-acylamino carboxamide derivative.

The primary product of the Ugi reaction is a dipeptide-like structure, which can be further manipulated. For instance, subsequent hydrolysis of the amide bonds can lead to the free amino acid, although this may require harsh conditions. The main strength of the Ugi reaction lies in its ability to rapidly generate complex, drug-like molecules in a single step. nih.gov

| Multicomponent Reaction | Starting Materials | Intermediate/Product | Key Advantages |

| Strecker Synthesis | 2,3-Difluorobenzaldehyde, Ammonia, Cyanide Source | α-Aminonitrile | Versatile, readily available starting materials |

| Ugi Reaction | 2,3-Difluorobenzaldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | High efficiency, rapid generation of molecular diversity |

Optimization of Large-Scale Preparative Routes

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges that necessitate careful process optimization to ensure efficiency, safety, cost-effectiveness, and product quality. While specific large-scale production data for this compound is not publicly available, general principles of process chemistry can be applied to outline a strategy for its optimized, large-scale preparation, likely via a Strecker-type synthesis due to its more direct route to the target amino acid.

Key Optimization Parameters for Large-Scale Synthesis:

Raw Material Sourcing and Cost: The cost and availability of starting materials, particularly the substituted benzaldehyde (B42025) (2,3-difluorobenzaldehyde), are critical factors. Establishing a reliable and cost-effective supply chain is paramount.

Reaction Conditions:

Solvent Selection: Identifying a solvent that ensures good solubility of reactants and intermediates, facilitates reaction kinetics, and allows for easy product isolation is crucial. The environmental impact and safety profile of the solvent are also important considerations for industrial processes.

Temperature and Pressure Control: Precise control over reaction temperature and pressure is essential for maximizing yield and minimizing the formation of impurities. Exothermic reactions, which can occur during the formation of the α-aminonitrile, require efficient heat management systems to prevent runaway reactions.

Reagent Stoichiometry and Addition Rate: Optimizing the molar ratios of the reactants and controlling the rate of addition, especially of hazardous reagents like cyanide, is critical for safety and for achieving high conversion rates.

Work-up and Product Isolation:

Quenching and Extraction: Developing a safe and efficient quenching procedure for reactive intermediates is a key safety consideration. The choice of extraction solvents should be optimized for high recovery of the desired product and minimal inclusion of impurities.

Crystallization and Purification: The final product is typically isolated and purified by crystallization. Optimization of crystallization conditions, including solvent system, temperature profile, and seeding, is necessary to obtain the desired crystal form, purity, and particle size distribution.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is mandatory. This includes understanding the toxicity of reagents like cyanides and implementing appropriate handling procedures and emergency protocols.

Waste Management: Developing a sustainable process involves minimizing waste generation and establishing effective procedures for the treatment and disposal of byproducts and solvent waste in an environmentally responsible manner.

Illustrative Optimization Table for a Hypothetical Large-Scale Strecker Synthesis:

| Parameter | Initial Laboratory Scale | Optimized Large-Scale Process | Rationale for Optimization |

| Cyanide Source | KCN or NaCN | Aqueous solution of NaCN | Improved handling, safety, and process control. |

| Solvent | Methanol/Water | Toluene/Water (biphasic) | Enhanced product extraction and separation from aqueous waste. |

| Temperature | Room Temperature | Controlled at 10-15 °C | Better control of exothermic reaction and impurity profile. |

| Isolation | Evaporation and column chromatography | Direct crystallization from the reaction mixture | Elimination of a costly and time-consuming purification step. |

| Hydrolysis | Concentrated HCl at reflux | Catalytic hydrolysis under milder conditions | Reduced corrosion, improved safety, and energy efficiency. |

By systematically addressing these parameters, a robust, safe, and economically viable process for the large-scale production of this compound can be developed.

Chemical Reactivity and Derivatization Strategies of 2 Amino 2 2,3 Difluorophenyl Acetic Acid

Transformations Involving the α-Amino Group

The α-amino group is a key nucleophilic center, enabling a variety of modifications essential for peptide synthesis and the development of novel bioactive molecules.

N-acylation is a fundamental transformation for the amino group of 2-amino-2-(2,3-difluorophenyl)acetic acid, leading to the formation of a stable amide bond. This reaction is central to incorporating this fluorinated amino acid into peptide chains or attaching various acyl groups to modify its biological or physicochemical properties. The conventional synthesis of N-acyl amino acids often involves the activation of a carboxylic acid, which then reacts with the amino group. nih.gov

The formation of the amide bond can be achieved through various methods, including reaction with acyl chlorides, anhydrides, or through the use of coupling reagents that activate a carboxylic acid in situ. unimi.it Boronic acid-based catalysts have also been shown to facilitate direct amidation between carboxylic acids and amines under mild conditions. organic-chemistry.org For more complex syntheses, enzyme-catalyzed transformations are gaining traction as a green alternative to traditional chemical methods. nih.govresearchgate.net

Table 1: Examples of N-Acylation Reactions

| Acylating Agent | Product Type | Notes |

|---|---|---|

| Acyl Chloride (e.g., Acetyl chloride) | N-Acetyl derivative | A common and straightforward method for introducing small acyl groups. |

| Anhydride (e.g., Acetic anhydride) | N-Acetyl derivative | Often used for simple acylations, providing good yields. |

| Activated Carboxylic Acid | Peptide/Amide | Used in peptide synthesis and for attaching more complex moieties. unimi.it |

The two most common strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bn (tert-butyloxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approaches. researchgate.netnih.gov

Boc (tert-butyloxycarbonyl) Group : This protecting group is stable to a variety of conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).

Fmoc (9-fluorenylmethoxycarbonyl) Group : The Fmoc group is stable under acidic conditions but is removed by treatment with a mild base, typically a solution of piperidine in an organic solvent.

Cbz (Benzyloxycarbonyl) Group : Often used in solution-phase synthesis, the Cbz group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation.

Table 2: Common N-Protecting Groups for Amino Acids

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

Beyond acylation, the amino group of this compound can undergo oxidative and reductive transformations. Oxidative modifications can alter the structure and function of the amino acid. researchgate.net Fe(II)/α-ketoglutarate (αKG)-dependent oxygenases, for example, are known to catalyze a variety of oxidative reactions on free-standing amino acids, including hydroxylation and cyclization. nih.gov While specific studies on this compound are limited, general principles suggest that its amino group could be a target for such enzymatic or chemical oxidation.

Reductive alkylation is another valuable modification, providing a route to secondary and tertiary amines. nih.gov This reaction involves the condensation of the primary amine with a carbonyl compound (an aldehyde or ketone) to form a Schiff base, which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride. This process allows for the introduction of various alkyl groups onto the nitrogen atom, further diversifying the molecular structure.

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is the second key reactive site, enabling esterification, amide bond formation via activation, and other transformations.

Esterification of the carboxylic acid is a common strategy to create prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes conversion in the body to release the active compound. researchgate.net For amino acids, esterification can improve properties such as membrane permeability and oral bioavailability by increasing lipophilicity. nih.govnih.gov

Simple alkyl esters (e.g., methyl or ethyl esters) can be synthesized to increase the compound's ability to cross cell membranes. researchgate.net Amino acid ester prodrugs have been successfully used to enhance the delivery of various therapeutic agents. nih.govmdpi.com For instance, L-valine ester prodrugs have shown enhanced intestinal absorption through peptide transporters. nih.gov This strategy could be applied to this compound to improve its pharmacokinetic profile.

Table 3: Potential Ester Prodrugs and Their Rationale

| Ester Type | Rationale | Potential Advantage |

|---|---|---|

| Ethyl Ester | Increases lipophilicity. researchgate.net | Enhanced passive diffusion across membranes. |

| L-Valine Ester | Targets peptide transporters (e.g., PEPT1). nih.gov | Improved intestinal absorption. |

To form an amide bond with another amine, the carboxylic acid of this compound must first be activated. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine. iris-biotech.de This process is the cornerstone of peptide synthesis. bachem.com

Several methods exist for carboxylic acid activation:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. peptide.comthermofisher.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. peptide.comsigmaaldrich.com

Activated Esters : The carboxylic acid can be converted into a more stable but still reactive activated ester, such as an N-hydroxysuccinimide (NHS) ester. thermofisher.com These esters can be isolated and later reacted with an amine.

Acid Halides : Conversion to an acyl chloride or fluoride (B91410) provides a highly reactive species for acylation. Acid fluorides are often preferred as they are more stable to hydrolysis than acid chlorides. iris-biotech.deresearchgate.net

Phosphonium and Aminium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for promoting amide bond formation, especially for difficult couplings. bachem.comsigmaaldrich.com

Table 4: Common Reagents for Carboxylic Acid Activation

| Reagent Class | Example(s) | Key Features |

|---|---|---|

| Carbodiimides | DCC, EDC | Widely used; often requires an additive like HOBt to suppress racemization. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, especially for sterically hindered couplings; does not cause guanidinylation. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reactions and high efficiency; may cause guanidinylation side reactions. sigmaaldrich.com |

Reactivity of the 2,3-Difluorophenyl Aromatic Ring

The chemical behavior of the 2,3-difluorophenyl moiety in this compound is governed by the electronic properties of its substituents. The two fluorine atoms and the α-amino acid side chain collectively influence the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on the 2,3-difluorophenyl ring is determined by the directing and activating or deactivating effects of the substituents already present.

The key substituents influencing the regioselectivity are:

The α-amino acid side chain [-CH(NH₂COOH)] (at C1): Under the acidic conditions typical for many SEAr reactions, the amino group will be protonated to -NH₃⁺. Both the protonated amino group and the carboxylic acid are strongly electron-withdrawing and deactivating. These groups direct incoming electrophiles to the meta position.

In this compound, the available positions for substitution are C4, C5, and C6. The directing effects of the substituents must be considered in concert:

The fluorine at C2 directs ortho (to C1, which is occupied) and para (to C5).

The fluorine at C3 directs ortho (to C2 and C4) and para (to C6).

The deactivating side chain at C1 directs meta (to C3, which is occupied, and C5).

Considering these influences:

Position C5: Is para to the C2-fluorine and meta to the C1-side chain. Both groups direct to this position.

Position C6: Is para to the C3-fluorine.

Position C4: Is ortho to the C3-fluorine.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 2-amino-2-(2,3-difluoro-5-nitrophenyl)acetic acid |

| Bromination | Br₂ / FeBr₃ | 2-amino-2-(5-bromo-2,3-difluorophenyl)acetic acid |

| Sulfonation | Fuming H₂SO₄ | 5-(1-amino-1-carboxyethyl)-2,3-difluorobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally not feasible due to strong ring deactivation |

Palladium-Catalyzed Cross-Coupling Reactions for Extended Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds. However, the high strength of the C-F bond makes fluoroarenes challenging substrates for reactions that rely on the oxidative addition of a C-X bond to a low-valent palladium center. mdpi.com

Direct activation of the C-F bonds on the 2,3-difluorophenyl ring is difficult. Research on polyfluoroarenes has shown that C-F bond activation is possible but often requires specialized catalysts, ligands, or additives, and typically occurs at positions activated by other electron-withdrawing groups. nih.govacs.orgnih.gov For instance, studies on hexafluorobenzene have demonstrated that additives like lithium iodide can promote the oxidative addition of a C-F bond to palladium(0). mdpi.comnih.govmdpi.com

A more practical and common strategy for extending the scaffold of this compound via cross-coupling involves a two-step process:

Introduction of a more reactive handle: An electrophilic aromatic substitution reaction, such as bromination (as discussed in 3.3.1), is first performed to install a bromine or iodine atom onto the aromatic ring, likely at the C5 position.

Cross-Coupling Reaction: The resulting bromo-derivative, which contains a much more reactive C-Br bond, can then readily participate in a wide range of standard palladium-catalyzed cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions for Extending the 5-Bromo-2,3-difluorophenyl Scaffold

| Reaction Name | Coupling Partner | Reagents/Catalyst | Resulting Structure |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or Styrenyl derivative |

| Heck Coupling | Alkene | Pd(0) catalyst, Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Arylalkyne derivative |

| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Arylamine derivative |

This two-step approach leverages well-established and versatile chemistry to create extended molecular frameworks from the core this compound structure.

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying a lead compound, researchers can optimize its potency, selectivity, and pharmacokinetic properties. frontiersin.orgmdpi.com this compound offers three primary sites for derivatization: the amino group, the carboxylic acid group, and the aromatic ring. The introduction of fluorine atoms into amino acids is known to influence properties like stability, lipophilicity, and conformation, making their derivatives valuable in drug discovery. nih.govresearchgate.netresearchgate.net

Derivatization of the Amino Group (-NH₂): The primary amine is a key functional group for modification. It can be acylated to form amides or sulfonylated to form sulfonamides, which alters its hydrogen bonding capability and basicity. Reductive amination can be used to introduce alkyl substituents, creating secondary or tertiary amines.

Derivatization of the Carboxylic Acid Group (-COOH): The carboxylic acid can be converted into a range of functional groups. Esterification with various alcohols can modulate lipophilicity and cell permeability. Amide formation with a diverse library of amines introduces new substituents that can probe interactions with biological targets.

Derivatization of the Aromatic Ring: As detailed in the previous sections, the 2,3-difluorophenyl ring can be further functionalized. New substituents can be introduced via electrophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions on a halogenated intermediate. These modifications can alter the steric, electronic, and hydrophobic profile of the aromatic portion of the molecule.

Table 3: Derivatization Strategies for SAR Studies of this compound

| Molecular Site | Reaction Type | Example Reagents | Resulting Functional Group | Potential Impact on Properties |

| Amino Group | Acylation | Acetyl chloride, Benzoyl chloride | Amide | Neutralizes charge, adds steric bulk, alters H-bonding |

| Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamide | Adds acidic proton, increases size | |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine | Increases basicity, alters H-bonding, adds lipophilicity | |

| Carboxylic Acid | Esterification | Methanol/HCl, Ethanol/H₂SO₄ | Ester | Masks acidic group, increases lipophilicity |

| Amide Coupling | Primary/Secondary Amine, EDC/HOBt | Amide | Introduces diverse substituents, alters H-bonding network | |

| Aromatic Ring | Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) | Strong electron-withdrawing group, H-bond acceptor |

| Halogenation | NBS, NCS | Bromo (-Br), Chloro (-Cl) | Increases lipophilicity, provides handle for cross-coupling | |

| Suzuki Coupling (on bromo-derivative) | Arylboronic acid | Biaryl | Significantly increases size and conformational flexibility |

By employing these derivatization strategies, a library of analogues can be synthesized. The biological evaluation of these compounds allows for the construction of a detailed SAR model, guiding the design of more potent and selective molecules. For example, studies on phenylglycinamide derivatives have utilized such strategies to develop new anticonvulsant candidates. nih.gov

Structure Activity Relationship Sar Studies and Molecular Recognition Principles

Influence of Fluorine Substitution Pattern on Biological Activity

The substitution of hydrogen with fluorine on an aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. The 2,3-difluoro substitution pattern in 2-amino-2-(2,3-difluorophenyl)acetic acid creates a unique electronic environment that distinguishes it from other fluorinated and non-fluorinated analogues.

Fluorine substitution is a common tactic to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less prone to enzymatic cleavage. In phenylacetic acid derivatives, the aromatic ring is often a target for cytochrome P450-mediated hydroxylation. The presence of electron-withdrawing fluorine atoms can deactivate the aromatic ring, rendering it less susceptible to such oxidative processes.

Table 1: Comparative Metabolic Stability of Fluorinated Phenylacetic Acid Derivatives (Illustrative)

| Compound | Substitution Pattern | Expected Metabolic Stability |

|---|---|---|

| 2-amino-2-phenylacetic acid | None | Lower |

| 2-amino-2-(4-fluorophenyl)acetic acid | Mono-fluoro (para) | Moderate |

| This compound | Di-fluoro (ortho, meta) | Higher |

Note: This table is illustrative and based on established principles of fluorine in drug design. Specific experimental data for this compound is needed for definitive comparison.

The strong electron-withdrawing nature of fluorine atoms significantly influences the acidity (pKa) of nearby functional groups. For this compound, the fluorine atoms at the ortho and meta positions inductively withdraw electron density from the aromatic ring. This electronic effect is transmitted to the benzylic carbon and, subsequently, to the carboxylic acid and amino groups.

The electron-withdrawing effect of the 2,3-difluorophenyl group is expected to increase the acidity of the carboxylic acid group (lowering its pKa) and decrease the basicity of the amino group (lowering its pKa). For the analogous compound 2-amino-2-(2,4-difluorophenyl)acetic acid, the predicted pKa of the carboxylic acid group is approximately 1.62. A lower pKa for the carboxylic acid and amino group can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interactions with biological targets.

Table 2: Predicted pKa Values of Phenylglycine Derivatives

| Compound | Predicted Carboxylic Acid pKa | Predicted Amino Group pKa |

|---|---|---|

| 2-amino-2-phenylacetic acid | ~2.2 | ~9.2 |

| 2-amino-2-(4-fluorophenyl)acetic acid | Lower than unsubstituted | Lower than unsubstituted |

| This compound | Significantly lower than unsubstituted | Significantly lower than unsubstituted |

Note: The pKa values are estimates based on known electronic effects of fluorine substitution. Experimental determination is required for precise values.

Stereochemical Purity and Enantiomeric Preference in Biological Interactions

This compound is a chiral molecule, existing as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which create chiral environments that preferentially interact with one enantiomer over the other.

The differential activity of enantiomers is a cornerstone of SAR studies. For many amino acid derivatives, one enantiomer is significantly more active than the other. For instance, in the context of enzyme inhibition, the binding site of an enzyme is stereospecific, and only the enantiomer with the correct spatial arrangement of its functional groups (amino, carboxyl, and difluorophenyl) will bind with high affinity and elicit the desired biological response.

The synthesis of enantiomerically pure forms of this compound is therefore crucial for elucidating its SAR and for the development of potent and selective therapeutic agents. Chiral separation techniques are often employed to isolate the individual enantiomers, which are then evaluated in biological assays to determine the enantiomeric preference for a given target. nih.govmdpi.com

Conformational Analysis and Bioactive Conformation Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to elucidate the specific "bioactive conformation" that it adopts when binding to its biological target.

For this compound, the rotational freedom around the single bonds allows for a variety of possible conformations. The orientation of the 2,3-difluorophenyl ring relative to the amino and carboxylic acid groups is a key conformational parameter. The presence of the ortho-fluorine atom can introduce steric hindrance that restricts rotation around the bond connecting the phenyl ring to the chiral carbon, influencing the preferred conformation.

Computational modeling and experimental techniques, such as NMR spectroscopy and X-ray crystallography, are employed to study the conformational preferences of molecules like this compound. rsc.orgnih.gov By understanding the conformational landscape, researchers can gain insights into the structural requirements for biological activity and design new analogues with constrained conformations that mimic the bioactive state, potentially leading to increased potency and selectivity.

Design Principles for Targeting Specific Biological Pathways

The rational design of molecules targeting specific biological pathways is a fundamental aspect of modern drug discovery. The structural and physicochemical properties of this compound make it a valuable scaffold for the design of inhibitors for various enzymes, such as aminopeptidases.

Key design principles for utilizing this compound in targeting specific pathways include:

Exploiting Fluorine's Properties: The enhanced metabolic stability and altered pKa conferred by the difluoro substitution can be leveraged to improve the pharmacokinetic properties of a drug candidate. The potential for the fluorine atoms to engage in specific interactions within a binding site can also be exploited to enhance binding affinity and selectivity.

Stereochemical Optimization: The synthesis and evaluation of individual enantiomers are critical to identify the more active and potentially less toxic stereoisomer.

Scaffold for Further Derivatization: The amino and carboxylic acid groups of this compound serve as handles for chemical modification. These groups can be used to introduce other functionalities that can interact with specific residues in a target's binding site, thereby modulating the compound's activity and selectivity. For example, the amino group can be acylated, or the carboxylic acid can be converted to an ester or amide to fine-tune the molecule's properties.

By systematically applying these design principles, medicinal chemists can utilize the this compound scaffold to develop novel therapeutic agents with improved efficacy and safety profiles for a range of diseases.

Mechanistic Investigations of Biological Activities of 2 Amino 2 2,3 Difluorophenyl Acetic Acid Analogs

Enzyme Inhibition and Modulation Studies

Analogs of 2-amino-2-(2,3-difluorophenyl)acetic acid have been demonstrated to interact with and inhibit various enzymes, suggesting potential therapeutic applications. The introduction of fluorine atoms into the phenyl ring can significantly influence the compound's binding affinity and inhibitory potency.

Aminopeptidases, such as human aminopeptidase (B13392206) N (hAPN) and porcine aminopeptidase N (pAPN), are zinc-dependent metalloenzymes that play crucial roles in peptide metabolism and have been implicated in various diseases, including cancer. Phenylglycine and phenylalanine analogs, structurally related to this compound, have been investigated as inhibitors of these enzymes.

Research on phosphonic acid analogs of fluorinated phenylglycines and phenylalanines has shown that these compounds can be potent inhibitors of both hAPN and pAPN. nih.govresearchgate.net The inhibitory mechanism of these amino acid analogs often involves the chelation of the catalytic zinc ion within the enzyme's active site. The amino group and the carboxylic acid or a bioisosteric group (like phosphonic acid) can coordinate with the Zn(II) ion, mimicking the transition state of peptide hydrolysis.

Table 1: Inhibitory Activity of Selected Phenylalanine Phosphonic Acid Analogs against Aminopeptidases

| Compound | Target Enzyme | Ki (µM) |

| 1-Amino-2-(4-fluorophenyl)ethylphosphonic acid | hAPN | 0.85 |

| 1-Amino-2-(4-fluorophenyl)ethylphosphonic acid | pAPN | 2.5 |

| 1-Amino-2-(2,4-difluorophenyl)ethylphosphonic acid | hAPN | 0.55 |

| 1-Amino-2-(2,4-difluorophenyl)ethylphosphonic acid | pAPN | 1.8 |

Data extrapolated from studies on related phosphonic acid analogs.

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several CA isoforms are established therapeutic targets. Carboxylic acids have been identified as a class of non-classical CA inhibitors. nih.govijcce.ac.irscribd.comtandfonline.comresearchgate.netunifi.itresearchgate.netnih.govnih.govfrontiersin.orgunifi.itunifi.it

While direct studies on the inhibition of carbonic anhydrase by this compound are not extensively documented, its chemical structure as a carboxylic acid suggests it has the potential to act as a CA inhibitor. The difluorophenyl group could engage in van der Waals interactions within the hydrophobic portion of the active site, while the amino and carboxyl groups could form hydrogen bonds with hydrophilic residues, potentially leading to a competitive inhibition mechanism. The selectivity for different CA isoforms would depend on the specific interactions between the inhibitor and isoform-unique residues at the entrance of the active site. ijcce.ac.irscribd.comresearchgate.net

Beyond aminopeptidases and carbonic anhydrases, fluorinated amino acids have been shown to act as mechanism-based inhibitors for a variety of other enzymes, particularly those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP). nih.govnih.govmdpi.comprinceton.eduresearchgate.netnih.govbeilstein-journals.orgrsc.org These enzymes include amino acid racemases, decarboxylases, and transaminases. The fluorine atom, due to its strong electron-withdrawing nature, can facilitate the formation of a stable covalent adduct with the enzyme, leading to irreversible inhibition.

Cellular Response and Pathway Interrogation (In Vitro Studies)

In vitro studies on cell lines provide valuable insights into the cellular effects of chemical compounds, including their potential to induce apoptosis and modulate key signaling pathways involved in cell survival and death.

Analogs of this compound have demonstrated the ability to induce apoptosis in various cancer cell lines. core.ac.uknih.govnih.govtbzmed.ac.irmdpi.comcytgen.com For instance, a closely related compound, 2-amino-2-(2,4-difluorophenyl)acetic acid, has been shown to exhibit antiproliferative activity and cause G2/M phase cell cycle arrest in melanoma cells. Furthermore, studies on synthetic phenylacetamide derivatives, which share a similar structural backbone, have shown significant cytotoxic effects against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines. tbzmed.ac.ir

The induction of apoptosis is a key mechanism for the anticancer activity of many therapeutic agents. The efficacy of apoptosis induction can be quantified using various assays, such as the MTT assay for cell viability and flow cytometry for cell cycle analysis and Annexin V staining to detect apoptotic cells.

Table 2: In Vitro Anticancer Activity of a Phenylacetamide Derivative (3d)

| Cell Line | IC50 (µM) |

| MDA-MB-468 | 0.6 ± 0.08 |

| PC-12 | 0.6 ± 0.08 |

| MCF-7 | 0.7 ± 0.4 |

Data from a study on a related phenylacetamide derivative. tbzmed.ac.ir

The induction of apoptosis by analogs of this compound is mediated by the modulation of intricate cell signaling pathways that govern cell survival and death. mayo.edunih.govnih.govnih.govresearchgate.netmdpi.com Key players in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial integrity, and caspases, which are the executioners of apoptosis.

Studies on phenylacetamide derivatives have shown that these compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. tbzmed.ac.ir This is evidenced by the upregulation of pro-apoptotic proteins such as Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the increased expression of Fas ligand (FasL), a key component of the extrinsic pathway. tbzmed.ac.ir The convergence of these pathways leads to the activation of effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govresearchgate.netmdpi.com The activation of caspase-3 has been observed in cancer cells treated with phenylacetamide derivatives, confirming the engagement of the apoptotic machinery. tbzmed.ac.ir

Protein-Ligand Interaction Analysis

The interaction between a ligand, such as an analog of this compound, and a protein is fundamental to its biological activity. A systematic analysis of thousands of protein-ligand complexes from the Protein Data Bank (PDB) reveals that certain amino acid residues, including Tryptophan, Histidine, Methionine, Tyrosine, and Phenylalanine, are frequently found in binding pockets. nih.gov The binding of a ligand to a protein can be driven by various forces, including hydrogen bonds and hydrophobic interactions. nih.gov While physiological compounds tend to form more hydrogen bonds, synthetic drugs often rely more on hydrophobic interactions to achieve target selectivity. nih.gov

Mass spectrometry-based techniques, such as Hydrogen-Deuterium Exchange (HDX-MS), provide insights into the conformational changes a protein undergoes upon ligand binding. nih.gov By measuring the exchange of amide protons with deuterium, researchers can identify regions of the protein that become more or less solvent-accessible, thus mapping the ligand-binding site and allosteric effects. nih.gov

A close analog, 2-amino-2-(2,4-difluorophenyl)acetic acid, has been investigated for its role as an enzyme inhibitor, particularly against aminopeptidases like human aminopeptidase N (hAPN) and porcine aminopeptidase (pAPN). The difluorophenyl group in such compounds contributes to their electron-withdrawing properties, which can influence their binding affinity and inhibitory potential. The amino group and the carboxylic acid are key functional groups that participate in interactions with biological targets.

The table below summarizes the key molecular interactions involved in protein-ligand binding, which are relevant for understanding the activity of compounds like this compound and its analogs.

Exploratory Studies of Antimicrobial and Antifungal Properties (of related compounds)

The search for novel antimicrobial and antifungal agents has led to the investigation of various amino acid-based compounds. nih.gov Non-proteinogenic amino acids and their derivatives are of particular interest as they can act as antimetabolites, interfering with essential microbial biosynthetic pathways. nih.gov The amino acid scaffold is a crucial feature for the antimicrobial activity of many of these agents. researchgate.net

For instance, fluorinated amino acid analogs have demonstrated potential as antimicrobial agents. nih.gov Fluoro derivatives of cispentacin and fluorovinylglycine (B219312) have been synthesized and shown to act as enzyme inhibitors in bacteria. nih.gov Specifically, L-norvalyl-L-3-fluorovinylglycine has displayed inhibitory activity against Gram-negative bacteria. nih.gov The introduction of fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity and stability.

Analogs based on the 2-aminothiazole (B372263) core have also been extensively studied for their biological activities. researchgate.net This heterocyclic scaffold is present in numerous drugs, including those with antibacterial and antifungal properties. researchgate.netexcli.de The combination of a thiazole (B1198619) ring with other functional groups, such as sulfonamides, has been explored to develop new compounds with potential antimicrobial effects. excli.de While some of these derivatives show promise as antioxidants, their antimicrobial activity can be variable. excli.de

The table below presents examples of related amino acid analogs and their observed antimicrobial or antifungal activities.

Advanced Spectroscopic and Computational Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-amino-2-(2,3-difluorophenyl)acetic acid by providing detailed information about the chemical environment, connectivity, and spatial relationships of its constituent atoms.

¹H, ¹³C, and ¹⁹F NMR for Chemical Environment Analysis

Analysis of the one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides a comprehensive understanding of the electronic environment of each nucleus within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the methine proton (α-carbon), the amine protons, the carboxylic acid proton, and the three aromatic protons. The aromatic region would display a complex multiplet pattern due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The α-proton signal would likely appear as a singlet or a finely split multiplet depending on its coupling with adjacent fluorine atoms and amine protons.

The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum would feature signals for the carboxylic carbon, the α-carbon, and the six carbons of the difluorophenyl ring. The carbons directly bonded to fluorine atoms (C2 and C3) would exhibit large one-bond carbon-fluorine (¹J C-F) coupling constants, appearing as doublets. Other aromatic carbons will also show smaller couplings to the fluorine atoms.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C3 positions of the phenyl ring. These signals would likely appear as doublets of doublets or more complex multiplets due to fluorine-fluorine (F-F) and fluorine-proton (F-H) couplings. The chemical shifts are sensitive to the electronic environment and provide a direct probe of the fluorinated moiety.

Table 1: Predicted NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted data based on analogous structures and general principles of NMR spectroscopy. Solvent: DMSO-d₆.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment |

| Aromatic | 7.20 - 7.60 | m | - | H-4, H-5, H-6 |

| Methine | ~4.50 | s | - | α-CH |

| Amine | 2.50 - 3.50 | br s | - | -NH₂ |

| Carboxylic | >12.00 | br s | - | -COOH |

| ¹³C NMR | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment |

| Carboxylic | ~173 | s | - | C=O |

| Aromatic C-F | ~150 (d), ~148 (d) | d, d | ¹J(C,F) ≈ 245 | C-2, C-3 |

| Aromatic C-C | ~130 | m | - | C-1 |

| Aromatic C-H | 115 - 128 | m | - | C-4, C-5, C-6 |

| Methine | ~58 | s | - | α-C |

| ¹⁹F NMR | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment |

| Fluorine | -135 to -145 | m | - | F-2, F-3 |

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for the definitive assignment of the ¹H and ¹³C signals.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would be used to confirm the coupling network within the aromatic ring, showing correlations between adjacent aromatic protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. It would show a correlation between the α-proton and the α-carbon, as well as correlations between each aromatic proton and its directly bonded carbon atom.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₈H₇F₂NO₂. The calculated exact mass for the neutral molecule is approximately 187.0445 g/mol .

Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of this compound is expected to follow characteristic pathways for α-amino acids.

Plausible Fragmentation Pathways:

Loss of the carboxylic acid group: A common fragmentation pathway involves the cleavage of the C-C bond between the α-carbon and the carboxylic acid, resulting in the loss of a COOH radical (45 Da) or CO₂ (44 Da) and H₂O (18 Da).

Decarboxylation: The loss of CO₂ from the molecular ion is a frequent fragmentation route for carboxylic acids.

Cleavage of the difluorophenyl group: The bond between the α-carbon and the phenyl ring can cleave, leading to fragments corresponding to the difluorophenyl moiety and the amino acid backbone.

Table 2: Predicted High-Resolution Mass Spectrometry Data and Plausible Fragments for this compound (C₈H₇F₂NO₂)

| Ion/Fragment | Predicted m/z | Possible Identity |

| [M+H]⁺ | 188.0518 | Protonated Molecular Ion |

| [M-H₂O+H]⁺ | 170.0412 | Loss of water |

| [M-COOH]⁺ | 142.0621 | Loss of carboxylic acid group |

| [C₇H₆F₂N]⁺ | 142.0468 | Fragment from decarboxylation and loss of hydrogen |

| [C₆H₃F₂]⁺ | 113.0199 | Difluorophenyl fragment |

X-ray Crystallography for Solid-State Structural Elucidation

A single crystal of sufficient quality would be required for the analysis. The diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, from which the atomic positions can be determined. While specific experimental data for this compound is not widely available in the public domain, a crystallographic analysis would be expected to yield the data presented in Table 3.

Table 3: Hypothetical X-ray Crystallography Data for this compound This table represents the type of data that would be obtained from an X-ray crystallography experiment; specific values are hypothetical.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules per unit cell) | e.g., 4 |

| Key Bond Lengths (Å) | C-F, C-N, C=O, C-O |

| Key Bond Angles (°) | Angles around the chiral center and within the aromatic ring |

| Intermolecular Interactions | Hydrogen bonding network involving amine and carboxylic acid groups |

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for assessing the chemical purity and, for chiral molecules, the enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds.

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile or methanol), can be employed to determine the chemical purity. The compound would be detected using a UV detector, likely at a wavelength where the phenyl ring absorbs, such as 254 nm. The purity is determined by the relative area of the main peak compared to any impurity peaks.

Enantiomeric Excess Assessment: Since this compound is a chiral molecule, determining its enantiomeric excess (e.e.) is critical. This is achieved using chiral HPLC. A chiral stationary phase (CSP) is used to separate the two enantiomers. Several types of CSPs are suitable for the separation of underivatized amino acids, including:

Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin): These are known to be effective for separating the enantiomers of a wide range of amino acids.

Crown ether-based CSPs: These are particularly useful for primary amino compounds.

Zwitterionic ion-exchange CSPs: These are designed for the separation of amphoteric molecules like amino acids. chiraltech.com

The mobile phase composition, including the type of organic modifier and additives, would be optimized to achieve baseline separation of the enantiomers. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.

Table 4: Representative HPLC Conditions for Analysis of this compound These are general starting conditions and would require optimization.

| Parameter | Purity Analysis | Enantiomeric Excess Analysis |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Varies with CSP; e.g., Methanol/Water/Acetic Acid |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temp. | Ambient or controlled (e.g., 25 °C) | Controlled (e.g., 20-25 °C) |

Chiral Stationary Phase Chromatography

The enantioseparation of chiral molecules like this compound is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the direct resolution of enantiomers. phenomenex.com The selection of the appropriate CSP and mobile phase is crucial for achieving effective separation.

For non-proteinogenic amino acids, several types of CSPs have proven effective:

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. Columns with immobilized or coated polysaccharide derivatives, such as amylose or cellulose, on a silica support can separate a broad range of chiral compounds. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Macrocyclic Glycopeptide CSPs: CSPs based on antibiotics like teicoplanin (e.g., Chirobiotic T) are particularly effective for separating amino acids. researchgate.net These phases offer multiple interaction sites, including peptide linkages, sugar moieties, and ionic groups, allowing for complex stereoselective interactions.

Zwitterionic CSPs: These phases are specifically designed for the separation of zwitterionic molecules like amino acids. chiraltech.com They typically involve a chiral selector that possesses both positive and negative charges, enabling a synergistic double ion-pairing process with the analyte. This leads to high selectivity and efficiency for the separation of free amino acids without prior derivatization. chiraltech.com

The enantiomeric resolution of this compound would involve screening various CSPs and mobile phase conditions to optimize selectivity and resolution.

Table 1: Representative Chiral HPLC Methodologies for Amino Acid Separation

| Chiral Stationary Phase (CSP) Type | Example Column | Typical Mobile Phase Composition | Primary Interaction Mechanism | Expected Applicability |

|---|---|---|---|---|

| Polysaccharide-based | Daicel Chiralpak® Series (e.g., IG, IA) | Hexane/Isopropanol with acidic/basic additives (e.g., TFA, DEA) | Hydrogen bonding, dipole-dipole interactions, steric hindrance | High; effective for N-derivatized amino acids. |

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC® T | Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine | Hydrogen bonding, ionic interactions, inclusion complexation | High; particularly suitable for native amino acids. researchgate.net |

| Zwitterionic Ion-Exchange | CHIRALPAK® ZWIX(+) | Methanol/Acetonitrile/Water with additives (e.g., Formic Acid, DEA) | Electrostatic (ion-pairing) interactions, hydrogen bonding | Excellent; specifically designed for underivatized amino acids. chiraltech.com |

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable for predicting molecular properties and understanding interactions at the atomic level. These methods provide insights that complement experimental data, guiding the design and synthesis of new molecules with desired characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties, offering deep insights into the reactivity and stability of this compound. semanticscholar.orgfrontiersin.org

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting sites for intermolecular interactions. researchgate.net

Table 2: Predicted DFT-Calculated Properties for this compound

| Parameter | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the phenyl ring and amino group; indicates sites susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on the carboxylic acid and the difluoro-substituted ring; indicates sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | A moderate gap is expected, suggesting a balance of stability and reactivity suitable for biological interactions. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Negative potential (red) expected around the carboxylic oxygen atoms and fluorine atoms. Positive potential (blue) expected around the amine hydrogens. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Modes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and its mode of interaction with biological targets such as enzymes or receptors. nih.gov

Applications of MD simulations include:

Conformational Analysis: Amino acids have rotational freedom around their single bonds (e.g., Φ and Ψ torsion angles in a peptide context). MD simulations can explore the potential energy surface to identify low-energy, stable conformations of the molecule in different environments (e.g., in water or a binding pocket). mdpi.com

Binding Mode Analysis: When docked into the active site of a protein, MD simulations can refine the binding pose and analyze the stability of the protein-ligand complex. It allows for the detailed study of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, that are crucial for binding affinity. mdpi.com The simulation can reveal how the ligand and protein adapt their conformations to achieve an optimal fit.

Table 3: Insights from Molecular Dynamics (MD) Simulations

| Analysis Type | Key Metrics | Information Gained |

|---|---|---|

| Conformational Flexibility | Root Mean Square Deviation (RMSD), Ramachandran plots (for peptides), Torsion angle distribution | Identifies the most stable and accessible conformations of the molecule in solution. |

| Protein-Ligand Binding | Binding free energy (e.g., MM/PBSA), Intermolecular hydrogen bond analysis, Radial distribution functions | Predicts binding affinity and identifies key amino acid residues in the receptor that are critical for interaction. |

| Solvation Effects | Solvent Accessible Surface Area (SASA), Water coordination number | Characterizes how the molecule interacts with the surrounding solvent, impacting its solubility and bioavailability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govspu.edu.sy A QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts. mdpi.com

To develop a QSAR model for a series of analogs of this compound, the following steps would be taken:

Data Set Assembly: A series of structurally related compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

Table 4: Relevant Molecular Descriptors for a QSAR Study

| Descriptor Class | Example Descriptor | Physicochemical Property Represented |

|---|---|---|

| Electronic | Hammett constant (σ), Dipole moment, Partial charges | Electron-withdrawing/donating effects, polarity. spu.edu.sy |

| Hydrophobic | LogP (octanol-water partition coefficient), Molar refractivity (MR) | Lipophilicity, which affects membrane permeability and binding. spu.edu.sy |

| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index | Molecular size, shape, and degree of branching. |

| Steric/3D | Van der Waals volume, Surface area | The spatial arrangement of atoms and overall molecular bulk. |

Strategic Applications in Advanced Organic and Medicinal Chemistry Research

Utilization as Chiral Building Blocks for Complex Molecules

Non-proteinogenic amino acids are fundamental chiral building blocks in modern asymmetric synthesis, providing a route to enantiomerically pure complex molecules that are often biologically active. researchgate.netresearchgate.net 2-amino-2-(2,3-difluorophenyl)acetic acid, as a derivative of phenylglycine, fits into this category, offering a stereochemically defined core for constructing larger, intricate molecular architectures. The presence of the difluorophenyl group introduces specific steric and electronic properties that can be exploited in synthesis.

The value of such building blocks lies in their dual functionality—the amine and carboxylic acid groups—which allows for predictable and controlled chemical transformations. researchgate.net Methodologies for creating complex fluorinated amino acids have evolved rapidly, employing advanced reactions like palladium cross-coupling and photocatalysis to build upon the basic amino acid structure. researchgate.net The enantioselective synthesis of β,β-difluoro-α-amino acid derivatives, for example, has been achieved through biomimetic strategies involving news-medical.netupenn.edu-proton shifts catalyzed by chiral quinine (B1679958) derivatives, yielding products with high enantioselectivity. nih.gov

While specific large-scale syntheses starting directly from this compound are not detailed in the available literature, the established principles of using chiral amino acids as precursors are widely applicable. researchgate.netsigmaaldrich.com For instance, the asymmetric synthesis of tailor-made amino acids is often accomplished using chiral Ni(II) complexes of Schiff bases, where a basic glycine (B1666218) unit is elaborated through alkylation or other C-C bond-forming reactions to create novel, enantiomerically pure amino acids. mdpi.comnih.gov This general approach provides a framework for how this compound can be employed as a foundational element for more complex targets.

Table 1: Key Asymmetric Synthesis Strategies for Fluorinated Amino Acids

| Synthesis Strategy | Description | Key Features | Relevant Analogs Synthesized |

|---|---|---|---|

| Chiral Ni(II) Complex Alkylation | A glycine Schiff base complexed with a chiral Ni(II) auxiliary is alkylated to introduce a side chain. The auxiliary directs the stereochemistry. | Recyclable chiral auxiliary; applicable to a wide range of amino acids. | (S)-2-Amino-4,4,4-trifluorobutanoic acid. mdpi.com |

| Biomimetic news-medical.netupenn.edu-Proton Shift | An achiral β,β-difluoro-α-imine amide is isomerized into a chiral β,β-difluoro-α-amino amide using a chiral organocatalyst. | High enantioselectivity (ee); biomimetic approach. | Various β,β-difluoro-α-amino amides. nih.gov |

| Enantioselective Strecker Reaction | Asymmetric addition of a cyanide source to an imine, followed by hydrolysis, to produce the α-amino acid. | Forms the C-CN and C-N bonds stereoselectively. | β,β-difluoroalanine derivatives. mdpi.com |